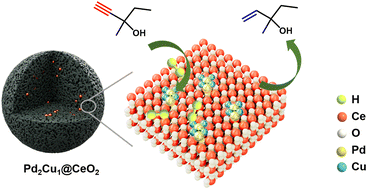Mesoporous CeO2-supported ultrafine PdCu nanoparticle catalyst for selective hydrogenation of alkynols
Reaction Chemistry & Engineering Pub Date: 2023-10-12 DOI: 10.1039/D3RE00480E
Abstract
Selective hydrogenation of alkynol compounds to produce high value-added enols is an important reaction in the fine chemical industry. The construction of selective hydrogenation catalysts for alkynols is challenging because the alkynyl group is prone to over hydrogenation and the selectivity in the hydrogenation is always low. Herein, a simple sacrificial template strategy was designed to prepare mesoporous CeO2, on which ultrafine and highly-dispersed bimetallic PdCu nanoparticles were anchored, obtaining the PdCu@CeO2 catalyst. Introducing non-precious metallic Cu can improve the selectivity of precious metal Pd catalysts for the selective hydrogenation of alkynols through electronic and geometric modulation. The obtained PdCu@CeO2 catalyst showed high selectivity (99%) and good recyclability for the selective hydrogenation of the probe compound propynol ethoxylate under mild conditions. The PdCu@CeO2 catalyst also exhibited excellent performance in the catalytic selective hydrogenation of various substituted alkynols. Therefore, this research work provides a feasible strategy for the effective regulation of catalytic performance, which has potential application for the efficient catalytic selective hydrogenation of alkynols in the fine chemical industry.


Recommended Literature
- [1] Experimental design and optimisation (5): an introduction to optimisation
- [2] A salt-concentrated electrolyte for aqueous ammonium-ion hybrid batteries†
- [3] EPR and affinity studies of mannose–TEMPO functionalized PAMAM dendrimers†
- [4] Simultaneous determination of Ca, P, Mg, K and Na in biodiesel by axial view inductively coupled plasma optical emission spectrometry with internal standardization after multivariate optimization
- [5] Engineering of porous π-stacked solids using mechanochemistry
- [6] Regioselective synthesis of a vitamin K3 based dihydrobenzophenazine derivative: its novel crystal structure and DFT studies†
- [7] A perspective on the evolution and journey of different types of lithium-ion capacitors: mechanisms, energy-power balance, applicability, and commercialization
- [8] Graphene/ZIF-8 composites with tunable hierarchical porosity and electrical conductivity†
- [9] Real-time in vivo uric acid biosensor system for biophysical monitoring of birds
- [10] Proton-conducting electrolyte film of double-decker-shaped polyhedral silsesquioxane containing covalently bonded phosphonic acid groups†

Journal Name:Reaction Chemistry & Engineering
Research Products
-
CAS no.: 1733-55-7









